molecular formula C8H9NO3 B14401290 Benzene, 1,2-dimethoxy-4-nitroso- CAS No. 87587-64-2

Benzene, 1,2-dimethoxy-4-nitroso-

Cat. No.: B14401290
CAS No.: 87587-64-2
M. Wt: 167.16 g/mol
InChI Key: MORJMNOGOVHHKB-UHFFFAOYSA-N
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Description

Benzene, 1,2-dimethoxy-4-nitroso- (C₈H₈NO₃) is a nitroso-substituted aromatic compound with two methoxy (-OCH₃) groups at the 1,2-positions and a nitroso (-NO) group at the 4-position of the benzene ring. Nitroso compounds are characterized by their reactivity, dimerization tendencies, and roles in biological and synthetic chemistry . The nitroso group’s electron-withdrawing nature contrasts with the electron-donating methoxy groups, creating a polarizable aromatic system that may influence solubility, stability, and reactivity.

Properties

CAS No.

87587-64-2

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1,2-dimethoxy-4-nitrosobenzene

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(9-10)5-8(7)12-2/h3-5H,1-2H3

InChI Key

MORJMNOGOVHHKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Benzene, 1,2-dimethoxy-4-nitroso- can be achieved through several methods:

Chemical Reactions Analysis

Benzene, 1,2-dimethoxy-4-nitroso- undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitro vs. Nitroso Derivatives

  • 1,2-Dimethoxy-4-nitrobenzene (C₈H₉NO₄, CAS 709-09-1): Replaces the nitroso group with a nitro (-NO₂) group. Key Differences:
  • Stability : Nitro derivatives are more stable due to lower susceptibility to oxidation and dimerization compared to nitroso compounds .
  • Reactivity : Nitroso groups participate in electrophilic substitution and nitrosation reactions, whereas nitro groups are less reactive but stronger electron-withdrawing substituents .
  • Molecular Weight : 183.16 g/mol (nitro) vs. ~181.15 g/mol (estimated for nitroso).

Substituent Variations

  • 4-Ethenyl-1,2-dimethoxybenzene (C₁₀H₁₂O₂, CAS 6380-23-0):
    • Substitutes the nitroso group with a vinyl (-CH=CH₂) group.
    • Key Differences :
  • Electronic Effects : The vinyl group is electron-donating via conjugation, contrasting with the electron-withdrawing nitroso group. This alters redox behavior and aromatic ring polarization .
  • Boiling Point : Reported at 395.7 K (0.013 bar), likely lower than nitroso analogs due to reduced polarity .

Positional Isomers and Functional Group Variations

  • Key Differences:
  • Substituent Position : Ortho-dimethoxy groups in the target compound enhance steric hindrance and may reduce solubility compared to para-substituted analogs.
  • Polarity : Additional methoxy groups increase hydrophilicity .

Complex Derivatives

  • Benzenamine, N-Ethyl-N-[2-(4-Methoxyphenoxy)ethyl]-4-nitroso- (C₁₇H₂₀N₂O₃, CAS 142019-15-6): Features a nitroso group on a tertiary amine-substituted benzene ring. Key Differences:
  • Molecular Weight : 300.35 g/mol vs. ~181.15 g/mol for the target compound.
  • Reactivity : The amine backbone may stabilize the nitroso group via resonance, reducing dimerization tendencies .

Data Tables

Compound Name Formula Molecular Weight (g/mol) CAS Key Substituents Stability/Reactivity Notes
1,2-Dimethoxy-4-nitrosobenzene (target) C₈H₈NO₃ ~181.15 (estimated) Not found 1,2-OCH₃, 4-NO Reactive, prone to dimerization
1,2-Dimethoxy-4-nitrobenzene C₈H₉NO₄ 183.16 709-09-1 1,2-OCH₃, 4-NO₂ High thermal/oxidative stability
4-Ethenyl-1,2-dimethoxybenzene C₁₀H₁₂O₂ 164.20 6380-23-0 1,2-OCH₃, 4-CH=CH₂ Lower polarity; volatile
N-Ethyl-N-[...]-4-nitrosobenzenamine C₁₇H₂₀N₂O₃ 300.35 142019-15-6 Complex amine + nitroso Stabilized nitroso via resonance

Research Findings

  • Synthetic Challenges : Nitroso compounds require controlled conditions (e.g., low temperatures, inert atmospheres) to prevent oxidation to nitro derivatives or isomerization .
  • Applications : Nitrosobenzene derivatives are used in dyes, pharmaceuticals, and as intermediates in organic synthesis .

Notes

  • Data Limitations : Specific physical properties (e.g., melting point, solubility) for 1,2-dimethoxy-4-nitrosobenzene are unavailable in the provided evidence.
  • Safety Considerations: Nitroso compounds may exhibit mutagenic or carcinogenic properties, warranting careful handling .

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